molecular formula C12H16ClNO2 B13528025 Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Cat. No.: B13528025
M. Wt: 241.71 g/mol
InChI Key: KDMNSCWXRCZHBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Methyl1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined neuroprotective, antidepressant, and antioxidant properties, making it a promising candidate for further research and development .

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective effects, structural activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 877861-62-6
  • Purity : Typically specified in research studies.

Neuroprotective Effects

One of the most significant biological activities of methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline is its neuroprotective effect against dopaminergic neurotoxins. Research has shown that this compound can protect neurons from damage caused by various neurotoxins associated with Parkinson's disease:

  • Mechanism of Action :
    • The compound does not exhibit affinity for dopamine receptors but may act as an antioxidant by inducing anti-oxidative enzymes. This indirect action helps mitigate oxidative stress caused by neurotoxins such as 1-methyl-4-phenylpyridinium ion and rotenone .
  • Case Studies :
    • A study demonstrated that methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal death in cultured rat mesencephalic neurons exposed to neurotoxins . The protective effect was stereoselective; (R)-1MeTIQ was effective while (S)-1MeTIQ showed minimal effects.

Structural Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that modifications to the tetrahydroisoquinoline structure can enhance biological activity. Various analogs have been synthesized and tested for their binding affinities to melatonin receptors (MT1 and MT2), showcasing a diverse range of interactions:

CompoundR₁R₂Ki (nM) MT1Ki (nM) MT2
8a--226
18aCH₃H>10⁻⁵1030
18bC₂H₅H1430700

This table illustrates how different substituents (R groups) affect receptor binding affinities, which is crucial for designing more effective therapeutic agents .

Therapeutic Applications

Given its neuroprotective properties and the ability to modulate neurotransmitter systems indirectly, methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline has potential applications in treating neurodegenerative disorders such as Parkinson's disease. Its structural similarity to other known neuroprotective agents positions it as a promising candidate for further research and development.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8;/h3-4,7-8,13H,5-6H2,1-2H3;1H

InChI Key

KDMNSCWXRCZHBG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)C(=O)OC.Cl

Origin of Product

United States

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